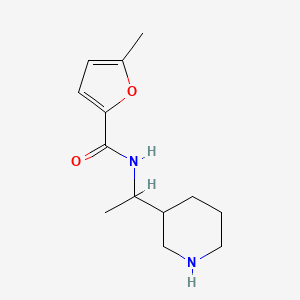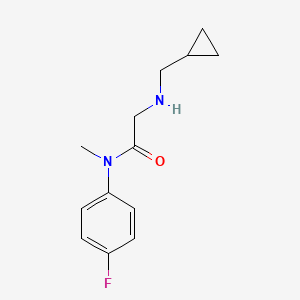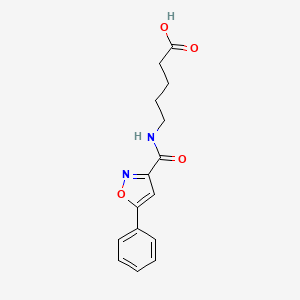![molecular formula C14H12N2O3 B7590301 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid](/img/structure/B7590301.png)
2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid, also known as PCAA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is a derivative of phenylacetic acid and contains a pyridine ring, which gives it unique properties that make it useful in various applications. In
Aplicaciones Científicas De Investigación
2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid has been studied for its potential applications in the treatment of various medical conditions. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it useful in the treatment of pain and fever. 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid has also been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Furthermore, 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid has been found to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.
Mecanismo De Acción
The mechanism of action of 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid is not fully understood, but it is believed to work by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Additionally, 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid has been found to induce apoptosis in cancer cells by activating caspase-3 and -9 and increasing the expression of Bax, a pro-apoptotic protein.
Biochemical and Physiological Effects:
2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and arthritis. 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid has also been found to reduce fever in animal models of fever. Furthermore, 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid has been found to induce apoptosis in cancer cells and inhibit cancer cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid has been found to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. One limitation of using 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid. One direction is to further investigate its mechanism of action, which may lead to the development of more effective drugs based on 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid. Another direction is to study the potential of 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid as an antioxidant and its potential applications in the prevention of oxidative stress-related diseases. Additionally, further research is needed to determine the safety and efficacy of 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid in humans.
Métodos De Síntesis
The synthesis of 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid involves the reaction of 4-pyridinecarboxylic acid with 3-aminobenzophenone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid as a white crystalline solid with a melting point of 197-199°C.
Propiedades
IUPAC Name |
2-[3-(pyridine-4-carbonylamino)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-13(18)9-10-2-1-3-12(8-10)16-14(19)11-4-6-15-7-5-11/h1-8H,9H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUPFZJQOLKQGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Ethylphenyl)methyl-methylamino]butanoic acid](/img/structure/B7590221.png)
![2-[2-Methylpropyl-(3-methylthiophene-2-carbonyl)amino]acetic acid](/img/structure/B7590225.png)
![(3Z)-3-[(3-methylphenyl)methylidene]-1H-indol-2-one](/img/structure/B7590227.png)
![N-(3-aminophenyl)-2-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7590228.png)
![[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-acetylamino]-acetic acid ethyl ester](/img/structure/B7590240.png)
![3-[(2-bromo-5-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7590250.png)

![5-[(2-Methoxyphenyl)-methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7590264.png)

![2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7590289.png)
![4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid](/img/structure/B7590294.png)
![2-[3-[(2-Hydroxy-4-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B7590299.png)
![2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid](/img/structure/B7590315.png)
